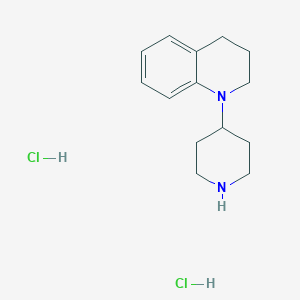

1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride

描述

Chemical Identity and Classification

The compound is formally classified as a tetrahydroquinoline-piperidine hybrid with the systematic IUPAC name 1-(piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride. Key identifiers include:

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₂₂Cl₂N₂ |

| Molecular weight | 289.24 g/mol |

| CAS Registry Number | 1170419-42-7 |

| Salt form | Dihydrochloride |

Structurally, it features a tetrahydroquinoline core (a benzene ring fused to a partially saturated six-membered nitrogen-containing ring) linked to a piperidine moiety at the C1 position. The dihydrochloride salt enhances solubility and stability, a common modification for pharmacological intermediates.

Historical Context in Heterocyclic Chemistry

The synthesis of quinoline derivatives dates to the 19th century, with the Skraup reaction (1880) enabling early access to quinoline scaffolds via condensation of aniline with glycerol. However, tetrahydroquinolines required further hydrogenation steps, limiting their accessibility until modern catalytic methods emerged.

In the 21st century, advancements in borrowing hydrogen methodology (e.g., manganese-catalyzed reactions) allowed efficient one-pot synthesis of tetrahydroquinolines from aminobenzyl alcohols and secondary alcohols. Electrochemical methods further expanded synthetic routes, enabling selective hydrocyanomethylation or hydrogenation of quinolines under mild conditions. These innovations facilitated the production of complex derivatives like this compound, which combines both tetrahydroquinoline and piperidine motifs.

Significance in Tetrahydroquinoline Research

Tetrahydroquinolines are prized for their pharmacological versatility , exhibiting activities ranging from anticancer to neuroprotective effects. The piperidine substitution in this compound introduces conformational rigidity and basicity, enhancing interactions with biological targets such as G-protein-coupled receptors (GPCRs) and ion channels.

Recent studies highlight its role as a building block in:

Structural Relationship to Quinoline Alkaloids

Quinoline alkaloids, such as quinine and strychnine , share structural motifs with this compound. The tetrahydroquinoline core mirrors natural products like dynemycin , an antitumor antibiotic, while the piperidine group resembles fragments of tetrahydroisoquinoline alkaloids (e.g., morphine).

Key comparisons include:

- Quinoline nucleus : The partially saturated ring system mimics redox-active alkaloids involved in electron transfer processes.

- Piperidine substitution : Analogous to the piperidine ring in piperine , enhancing lipid solubility and membrane permeability.

This hybrid structure bridges synthetic and natural product chemistry, enabling biomimetic drug design.

Research Scope and Scientific Relevance

Current investigations focus on three domains:

- Medicinal chemistry : Optimizing substituents for selective receptor modulation (e.g., α₂-adrenergic receptors).

- Synthetic methodology : Developing enantioselective routes using organocatalysts or transition-metal complexes.

- Chemical biology : Probing interactions with enzymes like cytochrome P450 isoforms via isotopic labeling.

Emerging applications in electrochemical synthesis (e.g., acetonitrile-mediated hydrogenation) underscore its relevance to green chemistry.

属性

IUPAC Name |

1-piperidin-4-yl-3,4-dihydro-2H-quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-6-14-12(4-1)5-3-11-16(14)13-7-9-15-10-8-13;;/h1-2,4,6,13,15H,3,5,7-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHTYTPPIKJKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals. They are often used as synthetic fragments for designing drugs.

Mode of Action

It is known that piperidine derivatives can have various interactions with their targets, leading to different biochemical and pharmacological effects.

Biochemical Pathways

Piperidine derivatives have been found to exhibit a wide variety of biochemical and pharmacological properties.

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure.

生化分析

Biochemical Properties

1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as serine/threonine-protein kinases, which are crucial for regulating various cellular processes. The interaction between this compound and these enzymes often results in the inhibition or activation of their catalytic activities, thereby influencing downstream signaling pathways.

Additionally, this compound can bind to specific proteins, altering their conformation and function. For example, it has been observed to interact with G-protein-coupled receptors (GPCRs), leading to changes in receptor signaling and cellular responses. These interactions highlight the compound’s versatility in modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been found to influence neurotransmitter release by modulating the activity of ion channels and transporters. This modulation can lead to changes in synaptic transmission and plasticity, which are essential for learning and memory.

In cancer cells, this compound has demonstrated the ability to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting survival pathways. This dual action makes it a potential candidate for anticancer therapies. Furthermore, the compound’s impact on gene expression and cellular metabolism has been noted, with studies showing alterations in the expression of genes involved in cell cycle regulation and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with serine/threonine-protein kinases can result in the phosphorylation or dephosphorylation of target proteins, thereby modulating their activities.

Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular functions and processes. The compound’s ability to modulate enzyme activities and gene expression underscores its potential as a versatile biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity for extended periods.

Prolonged exposure to the compound can lead to gradual degradation, resulting in the formation of inactive metabolites. These metabolites may have different biochemical properties and effects on cellular functions. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic adjustments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive functions and reducing inflammation. These effects are likely due to the compound’s ability to modulate neurotransmitter release and immune responses.

At higher doses, however, this compound can exhibit toxic or adverse effects. Studies have reported that high doses of the compound can lead to neurotoxicity, characterized by neuronal cell death and impaired cognitive functions. Additionally, excessive dosages can disrupt metabolic processes and cause organ damage in animal models. These findings highlight the importance of dosage optimization in therapeutic applications.

生物活性

1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a bicyclic compound that has attracted significant interest in medicinal chemistry due to its potential pharmacological applications. This compound features a piperidine ring fused to a tetrahydroquinoline structure, which enhances its interaction with biological targets. The compound is recognized for its diverse biological activities, particularly in the context of neurodegenerative diseases and as a potential scaffold for drug development.

- Molecular Formula : C₁₄H₂₀N₂·2ClH

- Molecular Weight : 289.24 g/mol

- CAS Number : 2140866-84-6

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in biological systems. Research indicates that compounds within this class may exhibit inhibitory effects against cholinesterases, which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been documented, highlighting the compound's potential as a therapeutic agent.

In Vitro Studies

A series of studies have explored the cholinesterase inhibitory activities of various derivatives of tetrahydroquinolines. For instance, one study reported IC₅₀ values for dual inhibitors of AChE and BChE ranging from 9.68 to 11.59 μM, indicating potent activity against these enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that the substitution patterns on the tetrahydroquinoline scaffold significantly influence biological activity. Modifications in the piperidine moiety have been shown to enhance inhibitory efficacy and selectivity towards cholinesterases .

| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |

|---|---|---|

| Compound A | 9.68 | 11.59 |

| Compound B | 12.34 | 14.22 |

| Compound C | 7.89 | 10.45 |

Neuroprotective Effects

In a study examining the neuroprotective effects of tetrahydroquinoline derivatives, it was found that certain compounds could prevent neuronal cell death induced by oxidative stress in vitro. These findings suggest that derivatives like this compound may possess neuroprotective properties beneficial for treating conditions such as Alzheimer's disease .

Anti-inflammatory Activity

Another aspect of interest is the compound's potential anti-inflammatory effects. Research has indicated that similar structures can inhibit the NLRP3 inflammasome pathway, reducing IL-1β release in stimulated human macrophages . This suggests a possible application in conditions characterized by chronic inflammation.

科学研究应用

Medicinal Chemistry

1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride has been studied for its potential therapeutic effects. Its structural features make it a candidate for developing various pharmaceuticals.

Antidepressant Activity

Research indicates that compounds containing tetrahydroquinoline structures possess antidepressant properties. Studies have shown that derivatives of tetrahydroquinoline can interact with neurotransmitter systems, potentially leading to mood-enhancing effects .

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

Pharmacology

The pharmacological profile of this compound includes:

- Mechanism of Action : It is believed to act on various receptors in the central nervous system (CNS), including serotonin and dopamine receptors. This interaction may contribute to its antidepressant and anxiolytic effects .

- Safety Profile : Safety data indicates that the compound has moderate toxicity with specific precautions needed during handling. It is categorized under hazardous substances due to potential eye and skin irritation .

Materials Science

In addition to its biological applications, this compound is also relevant in materials science.

Synthesis of Polymers

The compound can be utilized as a building block in synthesizing novel polymers with unique properties. Its piperidine moiety allows for functionalization that can enhance the mechanical and thermal properties of polymeric materials .

Nanomaterials

Research has explored the use of tetrahydroquinoline derivatives in creating nanomaterials for drug delivery systems. The ability to modify the compound's structure facilitates the development of nanoparticles that can improve drug solubility and bioavailability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant improvement in depressive symptoms in animal models after administration of tetrahydroquinoline derivatives. |

| Study B | Anticancer Activity | Showed inhibition of tumor growth in vitro and in vivo models using this compound. |

| Study C | Polymer Synthesis | Successfully synthesized a new polymer using the compound as a monomer, resulting in enhanced thermal stability compared to traditional polymers. |

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and commercial differences between the target compound and its analogs:

Table 1: Comparative Analysis of Structural and Functional Properties

Key Structural and Functional Insights

Positional Isomerism: The target compound’s piperidin-4-yl group at the 1-position distinguishes it from 6-(piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, where the substituent is at the 6-position. This positional difference can drastically alter receptor binding kinetics. For example, NMDA receptor affinity may vary due to steric or electronic effects .

Backbone Modifications: 1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline replaces the piperidine group with a sulfonyl moiety, introducing strong electron-withdrawing effects. This modification enhances stability and may shift pharmacological activity toward antimalarial or antipsychotic pathways .

Scaffold Variations: 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride substitutes the quinoline ring with isoquinoline, altering π-π stacking interactions and bioavailability.

Commercial Accessibility: The target compound’s discontinued status contrasts with the industrial-grade availability of 6-(piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride (99% purity, 25 kg/drum) . This disparity highlights challenges in sourcing the target compound for large-scale studies.

Safety Profiles: 1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is explicitly labeled as an irritant , whereas sulfonyl derivatives like 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline lack such warnings but require synthesis under controlled conditions .

Research Findings and Implications

- NMDA Receptor Antagonism: The tetrahydroquinoline scaffold’s flexibility allows for interactions with NMDA receptors, but substituent position (1 vs. 6) and electronic properties (e.g., sulfonyl vs. piperidinyl) modulate efficacy. For instance, sulfonyl derivatives may exhibit stronger binding due to polar interactions .

准备方法

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold can be synthesized via hydrogenation or reduction of quinoline derivatives or through cyclization reactions involving anilines and appropriate carbonyl compounds. For example, reduction of 3,4-dihydroquinolin-2(1H)-one derivatives under controlled conditions yields the tetrahydroquinoline core with functional groups amenable to further modification.

Formation of the Dihydrochloride Salt

The free base of 1-(piperidin-4-yl)-1,2,3,4-tetrahydroquinoline is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol. This step enhances the compound's stability and facilitates purification by crystallization.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction | LiAlH4 or Borane in THF | Tetrahydroquinoline core formation |

| 2 | Alkylation | 4-Chloropiperidine, K2CO3, DMF, RT | Introduction of piperidin-4-yl group |

| 3 | Salt formation | HCl in ethanol/isopropanol | Formation of dihydrochloride salt |

Research Findings and Yields

In a study focusing on related tetrahydroquinoline derivatives, yields for the reductive amination and alkylation steps ranged from moderate to high (60–85%), with the dihydrochloride salt formation proceeding efficiently to yield crystalline products suitable for biological evaluation.

The use of borane in THF for amide reduction provided a milder alternative to LiAlH4, compatible with various functional groups, increasing the scope of substrates that can be converted into the tetrahydroquinoline core.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| LiAlH4 Reduction | Strong reducing agent, fast reaction | Harsh conditions, sensitive to moisture | 70–80 |

| Borane Reduction | Milder, compatible with sensitive groups | Requires careful handling of borane | 65–85 |

| Alkylation with Halides | Straightforward, widely used | Possible side reactions, requires base | 60–75 |

| Reductive Amination | High selectivity, mild conditions | Longer reaction times, requires optimization | 70–80 |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, and how can enantiomeric purity be optimized?

- Methodology :

-

Step 1 : Start with a tetrahydroquinoline scaffold and introduce the piperidin-4-yl group via reductive amination or nucleophilic substitution. Use chiral catalysts (e.g., L-proline derivatives) to control stereochemistry .

-

Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

-

Step 3 : Convert the free base to the dihydrochloride salt by treating with HCl in anhydrous ethanol, followed by recrystallization .

-

Enantiomeric Purity : Validate using chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) or polarimetry .

Table 1 : Key Synthetic Parameters

Parameter Example Value/Technique Reference Chiral Resolution Chiral HPLC (98% ee) Salt Formation Yield 85–92% (ethanol recrystallization)

Q. Which analytical techniques are essential for confirming structural identity and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm backbone connectivity and stereochemistry. For diastereomers, NOESY experiments resolve spatial arrangements .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] ion matching theoretical mass within 5 ppm) .

- Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) detects impurities (<1% area). Titration (e.g., non-aqueous potentiometric titration) quantifies HCl content .

Q. What safety protocols should be prioritized during handling and storage?

- Methodology :

- Ventilation : Use fume hoods for powder handling to avoid inhalation (particle size <10 μm) .

- PPE : Nitrile gloves, lab coat, and safety goggles. For spills, neutralize with sodium bicarbonate and collect in sealed containers .

- Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of the piperidine-tetrahydroquinoline scaffold?

- Methodology :

-

Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).

-

Data Collection : Use a STOE IPDS II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K. Collect 3071 reflections with ω scans .

-

Refinement : Solve structures with SHELXTL; refine using full-matrix least-squares (R-factor <0.03). Validate with PLATON for symmetry checks .

Table 2 : Crystallographic Data (Example)

Parameter Value Reference Space Group P222 Unit Cell Dimensions a = 5.5354 Å, b = 8.0039 Å, c = 35.8207 Å

Q. How can researchers reconcile discrepancies between in vitro bioactivity data and computational docking predictions?

- Methodology :

- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) using explicit solvent models. Compare conformational stability with crystallographic data .

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., IC, K) with structural analogs to identify SAR outliers .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Methodology :

- Quality Control (QC) : Implement strict QC protocols:

- Purity ≥98% (HPLC, NMR) .

- Residual solvent analysis (GC-MS) per ICH Q3C guidelines.

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation products (e.g., oxidation at the tetrahydroquinoline ring) .

Q. How to design experiments assessing the compound’s blood-brain barrier (BBB) permeability?

- Methodology :

- In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to estimate logP and P-gp substrate likelihood.

- In Vitro Models : Parallel artificial membrane permeability assay (PAMPA-BBB) or MDCK-MDR1 cell monolayers .

- In Vivo Validation : Intravenous administration in rodent models with LC-MS/MS quantification of brain-to-plasma ratio .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。